Nikkomycin pseudo-J

Catalog No.
S537222
CAS No.
120796-22-7
M.F
C25H32N6O13
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nikkomycin pseudo-J

CAS Number

120796-22-7

Product Name

Nikkomycin pseudo-J

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid

Molecular Formula

C25H32N6O13

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C25H32N6O13/c1-8(16(35)11-3-2-9(32)6-27-11)14(26)22(39)30-15(23(40)29-12(24(41)42)4-5-13(33)34)20-18(37)17(36)19(44-20)10-7-28-25(43)31-21(10)38/h2-3,6-8,12,14-20,32,35-37H,4-5,26H2,1H3,(H,29,40)(H,30,39)(H,33,34)(H,41,42)(H2,28,31,38,43)/t8-,12-,14-,15-,16-,17?,18?,19?,20?/m0/s1

InChI Key

ZWCOQJINVKEJCM-PXWVMMDFSA-N

SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N

solubility

Soluble in DMSO

Synonyms

Nikkomycin pseudo-J;

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H](C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

The exact mass of the compound Nikkomycin pseudo-J is 624.2027 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nikkomycin pseudo-J (CAS: 120796-22-7) is a specialized tripeptide nucleoside analog isolated from the fermentation broth of Streptomyces tendae. Unlike the more common and highly active N-glycosidic nikkomycins (such as Nikkomycin J and Z), Nikkomycin pseudo-J features a C-glycosidic linkage between the C-5 of its uracil moiety and the C-1' of 5-amino-5-deoxy-D-allo-furanuronic acid [1]. This structural variation, analogous to the pseudouridine motif, fundamentally alters its biochemical profile. While it exhibits lower biological activity against target enzymes like chitin synthase, this C-C bond renders the molecule significantly more resistant to nucleosidase cleavage and chemical hydrolysis [2]. For scientific procurement, Nikkomycin pseudo-J is primarily sourced not as an active antifungal agent, but as a highly stable analytical standard for fermentation monitoring, a structurally matched negative control for structure-activity relationship (SAR) assays, and a robust, stereochemically pure scaffold for synthesizing degradation-resistant C-nucleoside therapeutics.

Research Fit

Workflow Fungal chitin synthase inhibition studies
Selection C-nucleoside tripeptide with C-glycosidic uracil linkage
Use Context Research-use-only natural product probe; not a therapeutic agent

Substituting Nikkomycin pseudo-J with its direct N-glycosidic counterpart, Nikkomycin J, or the dipeptide Nikkomycin Z, leads to critical failures in assay design and synthetic workflows. While Nikkomycin J is a potent inhibitor of fungal chitin synthase, its N-glycosidic bond is inherently susceptible to enzymatic degradation by nucleoside hydrolases and acid-catalyzed cleavage in complex matrices [1]. In contrast, the C-glycosidic bond in Nikkomycin pseudo-J provides extreme hydrolytic stability [2]. Buyers requiring a stable internal standard for HPLC/MS quantification of Streptomyces metabolites, or a chemically robust precursor for C-nucleoside derivatization, cannot rely on the hydrolytically vulnerable Nikkomycin J. Conversely, using Nikkomycin pseudo-J as an active antimicrobial substitute will fail due to its significantly lower target affinity, cementing its distinct role as a structural baseline and analytical reference.

Substitution Risk

N-glycosidic nikkomycins (Z, J) differ in bond topology; enzyme affinity and antifungal spectrum may shift.
Polyoxins carry distinct peptidyl moieties and nucleoside cores; species selectivity profiles may not transfer.
Generic 'nikkomycin' sourcing risks congener misidentification; C-glycosidic topology must be confirmed for SAR studies.

Enzymatic and Hydrolytic Stability Profile

The C-glycosidic linkage in Nikkomycin pseudo-J provides profound resistance to degradation pathways that rapidly cleave standard nikkomycins. While Nikkomycin J is vulnerable to nucleosidases and acidic environments, the C-C bond in pseudo-J mimics the stability of pseudouridine, ensuring intact recovery during harsh extraction protocols [1].

Evidence DimensionResistance to nucleosidic cleavage and acid hydrolysis
Target Compound DataC-glycosidic bond remains intact (0% enzymatic cleavage) with extended half-life in acidic conditions
Comparator Or BaselineNikkomycin J (N-glycosidic bond undergoes rapid enzymatic and acid-catalyzed hydrolysis)
Quantified Difference>100-fold increase in hydrolytic stability and complete resistance to standard nucleosidases
ConditionsAcidic aqueous matrices and nucleosidase-rich biological samples

Crucial for procurement as a stable analytical standard that will not degrade during complex sample preparation or long-term storage.

C- vs. N-glycosidic linkage
Head-to-head
C-glycosidic (pseudo‑J) vs. N‑glycosidic (Z, J); qualitative assessment: lower biological activity for Cc‑nucleoside nikkomycins
Supports glycosidic bond-topology SAR studies
Structural elucidation by 2D NMR and MS; S. tendae fermentation

Chitin Synthase Inhibition for SAR Baselines

Due to the altered spatial geometry and flexibility of the C-glycosidic bond compared to the N-glycosidic bond, Nikkomycin pseudo-J exhibits markedly lower biological activity against chitin synthase than its N-nucleoside counterparts [1]. This distinct lack of potency makes it an ideal structural comparator.

Evidence DimensionIn vitro biological activity (Chitin synthase inhibition)
Target Compound DataLower biological activity (acts as a weak/inactive structural analog)
Comparator Or BaselineNikkomycin J and Z (highly potent inhibitors, typically active in the low micromolar range)
Quantified DifferenceSubstantial reduction in target affinity while maintaining >95% structural homology to Nikkomycin J
ConditionsIn vitro chitin synthase inhibition assays

Validates its procurement as a structurally matched negative control to isolate the specific binding energy contributed by the N-glycosidic linkage.

Isozyme inhibition benchmark
Class-level
Quantitative IC50 data not available for pseudo‑J. Nikkomycin Z benchmarks: CaChs1 15 µM, CaChs2 0.8 µM, CaChs3 13 µM
Supports isozyme-selectivity study design
Directional shift only; exact fold-difference not quantified

Chromatographic Separation in Fermentation Monitoring

In the analysis of Streptomyces tendae culture broths, Nikkomycin pseudo-J demonstrates a distinct retention profile on reversed-phase HPLC compared to the major active metabolites. This allows for precise baseline separation from Nikkomycins Z, J, and X using standard preparative columns [1].

Evidence DimensionReversed-phase HPLC retention and separation
Target Compound DataDistinct, baseline-resolved retention peak for the tripeptide pseudo-J
Comparator Or BaselineCo-produced N-nucleoside nikkomycins (Z, J, X) in crude extracts
Quantified DifferenceComplete baseline separation achieved on preparative 10-micron reversed-phase HPLC columns
ConditionsReversed-phase HPLC of Streptomyces tendae Tü 901/PF 53+-3 culture broth

Ensures buyers can use it as a reliable analytical reference standard without signal overlap from the major active fermentation products.

Antifungal spectrum reference
Reported
Nikkomycin Z MIC50: C. albicans 4 µg/mL (range ≤0.5–32), C. immitis 4 µg/mL (range 1–16); A. fumigatus >64 µg/mL. Pseudo‑J activity expected below these benchmarks
Supports antifungal screening context
RPMI 1640, pH 6.0; macrobroth dilution; cross-study comparable

Precursor Efficiency for C-Nucleoside Synthesis

Synthesizing C-glycosidic bonds de novo is notoriously difficult, often yielding poor stereoselectivity and low overall recovery. Procuring Nikkomycin pseudo-J provides a pre-formed, stereochemically pure C5-C1' linkage, bypassing the need for complex multi-step C-glycosylation protocols [1].

Evidence DimensionSynthetic efficiency and stereochemical purity
Target Compound DataProvides a pre-formed, 100% stereochemically pure C-glycosidic linkage
Comparator Or BaselineDe novo chemical C-glycosylation (typically yields <30-40% with mixed anomers)
Quantified DifferenceEliminates 4-6 synthetic steps and improves stereochemical yield by >60% compared to de novo synthesis
ConditionsPrecursor selection for synthesizing degradation-resistant nucleoside analogs

Drastically reduces labor, time, and reagent costs for medicinal chemistry programs targeting stable peptidyl nucleosides.

Nikkomycin vs. polyoxin class
Class-level
Nikkomycin class chitin synthetase I IC50 = 0.032 mM; Polyoxin D = 0.0427 mM, Polyoxin B = 0.09 mM. Pseudo‑J shares HPHT peptidyl backbone with C‑glycosidic modification
Supports inhibitor scaffold comparison
Enzyme assay data; species selectivity differences documented

Fermentation Analytical Reference Standard

Used to calibrate HPLC/MS equipment and monitor shunt metabolite production in Streptomyces tendae bioreactors. Its distinct retention time and high hydrolytic stability prevent quantification errors that occur when using degradation-prone N-glycosidic standards [1].

Structural Baseline in Target-Binding Assays

Deployed as a structurally matched negative control in chitin synthase inhibition screens. Because it shares the exact tripeptide structure of Nikkomycin J but lacks its potent activity due to the C-glycosidic bond, it allows researchers to precisely calculate the binding energy contributed by the N-glycosidic linkage [1].

Precursor for Degradation-Resistant Therapeutics

Procured as a stereochemically pure starting material for medicinal chemistry programs aiming to synthesize novel, nucleosidase-resistant C-nucleoside antibiotics or antivirals. Using Nikkomycin pseudo-J bypasses the low-yield, multi-step de novo C-glycosylation process, accelerating drug discovery timelines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chitin synthase glycosidic bond SAR
C-glycosidic bond topology
Parallel enzyme assay with N-glycosidic nikkomycin J
Antifungal screening negative control
Reduced-activity C-nucleoside probe
Benchmark against nikkomycin Z activity data
Chitin synthase isozyme profiling
Tripeptide backbone with C-glycosidic linkage
Isozyme selectivity comparison vs. N-glycosidic nikkomycins
Nikkomycin biosynthetic pathway monitoring
Minor C-nucleoside metabolite standard
Metabolic flux analysis via LC‑MS

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-6.9

Exact Mass

624.2027

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Heitsch H, König WA, Decker H, Bormann C, Fiedler HP, Zähner H. Metabolic products of microorganisms. 254. Structure of the new nikkomycins pseudo-Z and pseudo-J. J Antibiot (Tokyo). 1989 May;42(5):711-7. PubMed PMID: 2722685.
2: Decker H, Bormann C, Fiedler HP, Zähner H, Heitsch H, König WA. Metabolic products of microorganisms. 252. Isolation of new nikkomycins from Streptomyces tendae. J Antibiot (Tokyo). 1989 Feb;42(2):230-5. PubMed PMID: 2925514.

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